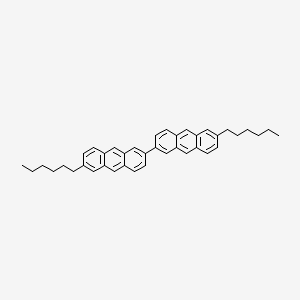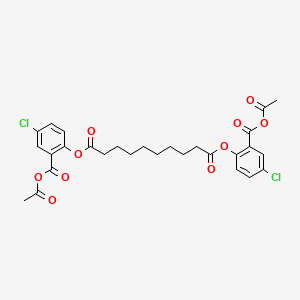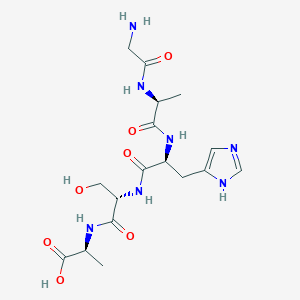![molecular formula C8H15Cl2NO3 B14214895 4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid CAS No. 831219-90-0](/img/structure/B14214895.png)
4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid typically involves the reaction of 4-aminobenzoic acid with ethylene oxide to form an intermediate, which is then further reacted with 2-chloroethylamine hydrochloride . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less active forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines . The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks . This prevents DNA replication and transcription, ultimately causing cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .
Comparison with Similar Compounds
4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.
Mechlorethamine: An older nitrogen mustard compound with similar alkylating properties.
These compounds share the common feature of alkylating DNA but differ in their specific structures, pharmacokinetics, and clinical applications .
Properties
CAS No. |
831219-90-0 |
|---|---|
Molecular Formula |
C8H15Cl2NO3 |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H15Cl2NO3/c9-1-3-11(4-2-10)6-7(12)5-8(13)14/h7,12H,1-6H2,(H,13,14) |
InChI Key |
RYYBTHPSTAMGEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


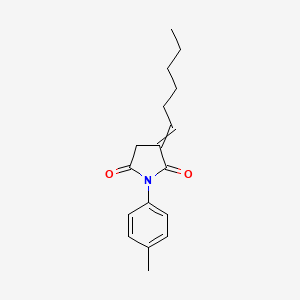
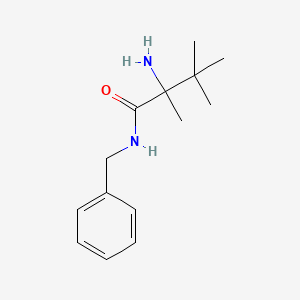
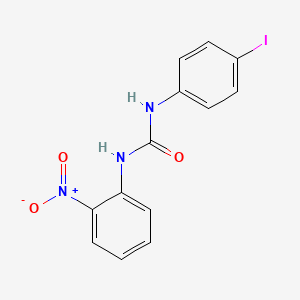
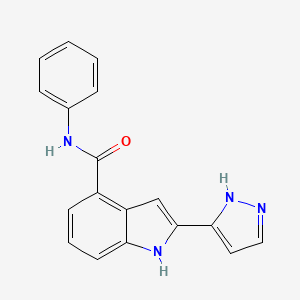


![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)
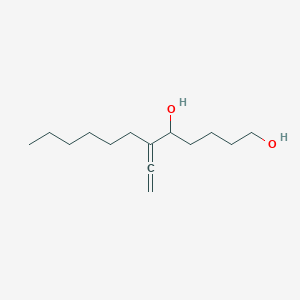
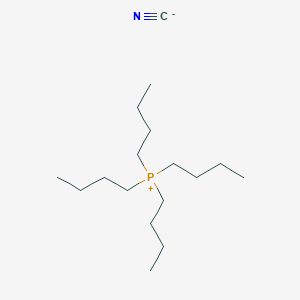
![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
